molecular formula C23H23N3O4S2 B2586296 N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-09-7

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2586296
M. Wt: 469.57
InChI Key: DWARQBQHDWTPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with phenylsulfonyl and p-tolyl groups. The compound also contains a methanesulfonamide group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The phenylsulfonyl and p-tolyl groups would be attached to this ring. Additionally, a phenyl ring would be attached to a methanesulfonamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the various substituent groups. The phenylsulfonyl and p-tolyl groups could potentially participate in electrophilic aromatic substitution reactions. The methanesulfonamide group might also be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of the pyrazole ring and the various substituent groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Sulfonamide Inhibitors and Their Applications

Sulfonamide Compounds as Therapeutic Agents : Sulfonamide compounds, including the specific chemical mentioned, are a significant class of synthetic bacteriostatic antibiotics utilized for therapy against bacterial infections and those caused by other microorganisms before the advent of penicillin. Beyond their antibiotic use, sulfonamides have found applications in treating various conditions, including cancer, glaucoma, inflammation, and Alzheimer’s disease, showcasing their versatility as therapeutic agents (Gulcin & Taslimi, 2018).

Enzyme Inhibition for Drug Development : Sulfonamide compounds are investigated for their role as enzyme inhibitors, targeting enzymes like tyrosine kinase, HIV protease, and others. Their inhibition potential is crucial for developing treatments for various diseases, including cancer and HIV, demonstrating their importance in drug development and pharmacological research (Gulcin & Taslimi, 2018).

Environmental and Industrial Applications

Biodegradation and Environmental Fate : Research on sulfonamide compounds extends into environmental sciences, focusing on their biodegradation and the environmental fate of related chemicals. Studies on microbial degradation pathways offer insights into reducing environmental pollution and understanding the ecological impact of sulfonamide use (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-17-11-13-18(14-12-17)23-16-22(19-7-6-8-20(15-19)25-31(2,27)28)24-26(23)32(29,30)21-9-4-3-5-10-21/h3-15,23,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWARQBQHDWTPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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